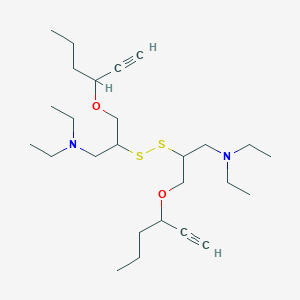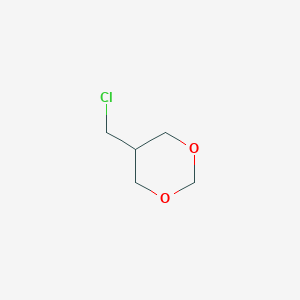
6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring. Compounds with pyrimidine rings are known for their biological activity and are often used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with a hydrazine compound. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Catalysts: Acid or base catalysts
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Could be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
6-Aminopyrimidine-2,4(1H,3H)-dione: Similar structure but with an amino group instead of a hydrazinylidene group.
6-Methylpyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a hydrazinylidene group.
Uniqueness
6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the hydrazinylidene group, which can impart different chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62175-79-5 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-(2-hydrazinylidenepropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N4O2/c1-4(11-8)2-5-3-6(12)10-7(13)9-5/h3H,2,8H2,1H3,(H2,9,10,12,13) |
InChI Key |
MOOWAGHBGCBODD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)CC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-(But-2-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14546030.png)



![2-tert-Butylpyrazolo[1,5-a]azocine](/img/structure/B14546052.png)
![[(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14546053.png)




